Sweetness Potency: D-Fructose vs. Sucrose and Glucose
D-fructose demonstrates 1.27 to 1.73 times the sweetness of sucrose on a weight basis, significantly exceeding the sweetness of glucose (0.6) and allulose (0.7) [1]. This quantitative difference is critical for formulators aiming to reduce caloric content while maintaining desired sweetness intensity.
| Evidence Dimension | Relative Sweetness (Sucrose = 1.0) |
|---|---|
| Target Compound Data | 1.27 - 1.73 |
| Comparator Or Baseline | Sucrose: 1.0; Glucose: 0.6; D-Allulose: 0.7 |
| Quantified Difference | D-Fructose is 27-73% sweeter than sucrose, 2.1-2.9 times sweeter than glucose, and 1.8-2.5 times sweeter than allulose |
| Conditions | Sensory evaluation panel studies, weight basis comparison at room temperature |
Why This Matters
Procurement decisions should prioritize D-fructose over glucose or allulose when high sweetness intensity per unit mass is required for low-calorie or reduced-sugar formulations.
- [1] J Food Bioact. Sweetness potency relative to sucrose. Mooradian et al. (2017). View Source
